Cyclodecane

Description

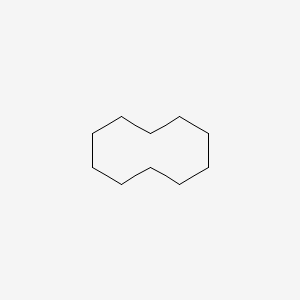

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZGXSXHCMSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059779 | |

| Record name | Cyclodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293-96-9 | |

| Record name | Cyclodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3JJ4GTR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Conformational Analysis of Cyclodecane Systems

Theoretical Underpinnings of Cycloalkane Conformation

The conformation of any cycloalkane is a compromise, an attempt to simultaneously minimize the various forms of strain inherent in a cyclic structure. For medium-sized rings like cyclodecane, this balance is particularly delicate. The classical Baeyer strain theory, which assumed planar rings and focused solely on angle strain, is insufficient to describe these systems. maricopa.edufirsthope.co.in Modern interpretations recognize that most cycloalkanes are not flat and that total ring strain is a composite of angle strain, torsional strain, and steric strain. maricopa.eduwikipedia.org

In a ten-membered ring, the molecule has enough flexibility to pucker and contort in ways that alleviate some strain, but not enough space to completely avoid unfavorable interactions, leading to significant transannular strain. brainly.comwikipedia.org The total strain energy for this compound is approximately 11.0 kcal/mol. libretexts.orglibretexts.orglibretexts.org

Torsional strain, also known as Pitzer strain, results from the eclipsing of bonds on adjacent atoms. chemistrysteps.comchemconnections.org Cycloalkanes strive to adopt staggered conformations (with dihedral angles around 60° for gauche and 180° for anti) to minimize this strain. this compound largely achieves this, with its most stable conformation exhibiting torsion angles of approximately 60° and 160°. iupac.org By adopting a puckered, non-planar structure, this compound can arrange most of its C-H bonds in a staggered or nearly staggered fashion, meaning it has practically no Pitzer strain. iupac.org

Torsional Strain (Pitzer Strain) Minimization

Pseudorotation Pathways and Conformational Interconversion Barriers

This compound is not static; it undergoes rapid conformational changes at room temperature. The process of interconversion between various conformers often occurs via a "pseudorotation" pathway, which involves slight changes in dihedral angles throughout the ring. cdnsciencepub.com The interconversion between different forms of this compound, however, involves overcoming significant energy barriers. sci-hub.se

The primary pathway for the interconversion of carbon sites within the most stable boat-chair-boat (BCB) conformation proceeds through a higher-energy intermediate, the twist-boat-chair (TBC) conformation. sikhcom.net The free-energy barrier for the conversion of the BCB conformer to the TBC conformer has been determined experimentally using dynamic NMR spectroscopy to be 5.54 kcal/mol at -137.4 °C. sikhcom.net Other studies have reported similar activation energies for interconversion of substituent positions, around 6 kcal/mol. libretexts.orglibretexts.org

Characterization of this compound Conformational Isomers

Computational studies and experimental methods, primarily low-temperature ¹³C NMR spectroscopy, have been instrumental in identifying and characterizing the conformational isomers of this compound. sikhcom.netacs.org These studies have revealed a complex potential energy surface with several low-energy conformers.

The most stable conformation of this compound, both in the solid state and at low temperatures in solution, is the boat-chair-boat (BCB) form. sikhcom.netslideshare.net This conformation has C₂h symmetry, which results in three distinct types of carbon atoms in a 4:4:2 ratio, readily observable in its low-temperature ¹³C NMR spectrum. sikhcom.net

In addition to the predominant BCB conformer, a minor conformation has been identified as the twist-boat-chair-chair (TBCC) . acs.orgresearchgate.net At -146.1 °C, the populations of the TBCC and BCB conformations are approximately 5.2% and 94.8%, respectively, corresponding to a free-energy difference of about 0.73 kcal/mol. acs.orgresearchgate.net

Molecular mechanics and ab initio calculations predict that at least four low-energy conformers exist within a narrow energy range. sikhcom.net The table below summarizes the calculated relative energies of the lowest-energy conformers of this compound.

| Conformer | Calculated Relative Free Energy (kcal/mol) |

| Boat-Chair-Boat (BCB) | 0.00 |

| Twist-Boat-Chair (TBC) | 0.87 |

| Twist-Boat-Chair-Chair (TBCC) | 0.92 |

| Chair-Chair-Chair (CCC) | ~1.0-2.0 |

This table presents a generalized summary of data from multiple computational studies. Exact values may vary based on the level of theory used. sikhcom.netresearchgate.net

The interconversion between these conformers is rapid at ambient temperatures, but can be slowed or "frozen out" at very low temperatures, allowing for their individual characterization by NMR. For example, studies on substituted cyclodecanes like chlorothis compound (B12895266) and cyclodecyl acetate (B1210297) show that they also predominantly adopt the BCB conformation. sikhcom.netacs.org The energy barriers for the interconversion of different BCB conformations in substituted cyclodecanes are around 5.4 to 5.5 kcal/mol, while the barrier to equilibrate with the TBCC conformation is higher, at approximately 7.07 to 7.08 kcal/mol. acs.orgresearchgate.net

The Boat-Chair-Boat (BCB) Conformation: Stability and Prevalence

The most stable conformation of this compound is the boat-chair-boat (BCB) form. worldscientific.com This particular arrangement is consistently predicted as the ground state structure by molecular mechanics and quantum chemical calculations. researchgate.net The BCB conformation is also the observed structure in the solid state for many this compound derivatives. sikhcom.net Its stability arises from its ability to minimize the severe transannular steric interactions—repulsions between hydrogen atoms across the ring—that destabilize other potential conformations. slideshare.net Despite being the most stable form, the BCB structure is not entirely strain-free; it exhibits some distortion in C-C-C bond angles and contains relatively short cross-ring H-H distances. libretexts.orglibretexts.org

Twist-Boat-Chair (TBC) and Twist-Boat-Chair-Chair (TBCC) Conformers

While the boat-chair-boat (BCB) conformation is predominant, low-temperature experimental studies have identified the presence of other conformers. acs.orgacs.org Low-temperature 13C NMR spectroscopy has shown the existence of a minor conformation, which has been assigned as the twist-boat-chair-chair (TBCC). researchgate.netacs.org Theoretical ab initio calculations have further suggested that another conformer, the twist-boat-chair (TBC), possesses free energies and populations comparable to the TBCC form. acs.orgacs.org The TBC conformation is particularly significant as it is believed to be the key intermediate in the pathway for the interconversion of carbon sites within the BCB conformer. sikhcom.netnih.gov

Quantitative Assessment of Relative Conformational Energies and Gibbs Populations

The relative populations of this compound's conformers are temperature-dependent and have been quantified through experimental and computational methods. Low-temperature 13C NMR spectra have been instrumental in determining the equilibrium distribution.

Assuming the populated conformations are primarily the BCB and TBCC forms, measurements over a temperature range of -148.6 to -131.0 °C allowed for the calculation of a free-energy difference of 0.73 ± 0.3 kcal/mol between them. acs.orgacs.org At a temperature of -146.1 °C, the observed populations are 94.8% for the BCB conformer and 5.2% for the TBCC conformer. researchgate.netacs.orgacs.org

However, if the TBC conformation is also considered to be present in amounts equal to the TBCC, as suggested by ab initio calculations, the populations and relative free energies at -146.1 °C are adjusted accordingly. acs.orgacs.org The experimental data could not definitively confirm or rule out the presence of the TBC conformer. acs.org

Table 1: Calculated Relative Free Energies and Populations of this compound Conformers at -146.1 °C

| Conformer | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|

| Boat-Chair-Boat (BCB) | 0.00 | 89.6 |

| Twist-Boat-Chair (TBC) | 0.72 | 5.2 |

| Twist-Boat-Chair-Chair (TBCC) | 0.72 | 5.2 |

Data based on experimental areas and ab initio calculations suggesting equal amounts of TBC and TBCC. acs.orgacs.org

For substituted cyclodecanes, the conformational landscape is further complicated. In the case of chlorothis compound at -165.5 °C, a study combining NMR data and computational calculations suggested the presence of three distinct conformations with the following distribution: 53.9% for a TBCC conformation, 31.2% for the 2e BCB conformer, and 14.9% for the 2a BCB conformer. researchgate.netacs.org

Experimental Methodologies for Conformational Elucidation

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the dynamic processes of molecules, such as the rapid interconversions between different conformations. numberanalytics.compageplace.de For this compound, DNMR is essential for observing the exchange processes that occur on the NMR timescale, allowing researchers to probe the energy barriers and pathways of conformational changes. acs.org

Temperature-Dependent NMR Spectra Analysis

The conformational dynamics of this compound are investigated by recording NMR spectra at various temperatures. At room temperature, the interconversion between conformers is so rapid that the NMR spectrum shows averaged signals. acs.org As the temperature is lowered, this interconversion slows down. In low-temperature 13C NMR spectra of this compound, the single peak observed at room temperature broadens and eventually separates into distinct signals corresponding to the individual, non-equivalent carbons of the "frozen" conformations. acs.orgacs.org For example, spectra taken over a range from -148.6 °C to -131.0 °C were used to identify the minor TBCC conformation alongside the major BCB form and to calculate the free-energy difference between them by integrating the areas of their respective peaks. acs.orgacs.org While proton (1H) NMR has also been employed, its utility is somewhat limited by severe signal overlap at the low temperatures required to slow the exchange. acs.org

Line-Shape Analysis for Interconversion Barrier Quantification

Line-shape analysis of the temperature-dependent NMR spectra provides quantitative data on the rates of conformational exchange. By simulating the spectral line shapes at different temperatures and matching them to the experimental spectra, the rate constants for interconversion can be determined. sikhcom.net These rate constants are then used to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the conformational change.

For this compound, line-shape analysis of 13C NMR spectra determined a free-energy barrier of 5.54 kcal/mol at -137.4 °C for the conversion of the BCB conformer into the TBC intermediate. sikhcom.netresearchgate.net Studies on substituted cyclodecanes have provided further insight. For chlorothis compound, the free-energy barriers for the interconversion of BCB conformations were measured to be 5.4 ± 0.2 and 5.5 ± 0.2 kcal/mol at -159.8 °C. acs.org The barrier for the equilibration of the TBCC conformation with the rapidly interconverting BCB forms was determined to be approximately 7.08 kcal/mol at -120.9 °C. acs.org

Table 2: Experimentally Determined Free-Energy Barriers (ΔG‡) for this compound and Derivatives

| Compound | Process | Temperature (°C) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| This compound | BCB → TBC | -137.4 | 5.54 |

| Chlorothis compound | BCB Interconversion | -159.8 | 5.4 ± 0.2 |

| Chlorothis compound | BCB Interconversion | -159.8 | 5.5 ± 0.2 |

| Chlorothis compound | TBCC ⇌ BCB | -120.9 | 7.07 ± 0.2 |

| Chlorothis compound | TBCC ⇌ BCB | -120.9 | 7.08 ± 0.2 |

Data obtained from DNMR line-shape analysis. sikhcom.netacs.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. Due to the rapid interconversion of conformers at room temperature on the NMR timescale, this compound typically displays a single, averaged signal. However, low-temperature ¹³C NMR studies have been instrumental in "freezing out" individual conformers, allowing for their direct observation and characterization. researchgate.net

Detailed research at low temperatures has revealed the presence of multiple conformations in equilibrium. Low-temperature ¹³C NMR spectra of this compound have shown the existence of a minor conformation in addition to the major, expected boat-chair-boat (BCB) conformation. researchgate.netresearchgate.net This minor conformer has been assigned as the twist-boat-chair-chair (TBCC) structure. researchgate.net The assignment of these conformations is supported by comparing experimentally observed chemical shifts with those calculated for various theoretical structures. worldscientific.com For instance, the boat-chair-boat (BCB) conformer is predicted to be the most stable structure, which is consistent with low-temperature experimental observations. worldscientific.com

The relative populations of these conformers can be estimated from the integration of their respective signals in the low-temperature spectra. For this compound, the major BCB conformer is the most abundant, with other conformers like the TBCC, twist-boat-chair (TBC), and twist-chair-chair-chair (TCCC) also being identified as part of the conformational landscape. worldscientific.com

| Conformer | Predicted Relative Abundance (Function of Temperature) |

| Boat-Chair-Boat (BCB) | Most stable at low temperatures worldscientific.com |

| Twist-Boat-Chair-Chair (TBCC) | Minor conformation observed in low-temperature ¹³C NMR researchgate.net |

| Twist-Boat-Chair (TBC) | Identified as a low-energy conformer worldscientific.com |

| Twist-Chair-Chair-Chair (TCCC) | Identified as a low-energy conformer worldscientific.com |

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. nih.gov While obtaining suitable crystals of this compound itself is challenging due to its low melting point and high volatility, the conformations of numerous this compound derivatives have been established through this technique. These studies have been crucial in identifying the most stable conformation of the ten-membered ring.

X-ray crystallographic analyses of derivatives such as this compound-1,6-trans-diol and 1,1,6,6-tetraphenyl-1,6-distannathis compound have consistently shown that the this compound ring adopts a boat-chair-boat (BCB) conformation in the crystalline state. iucr.orgrsc.org In the case of this compound-1,6-trans-diol, the crystal structure was determined by X-ray analysis and further refined using neutron diffraction data, confirming the BCB ring conformation. iucr.org This conformation is characterized by significant transannular H···H interactions, which lead to a widening of CCC bond angles to values between 115-118° to alleviate the repulsive forces. iucr.org The structure of 1,1,6,6-tetraphenyl-1,6-distannathis compound was also determined to be of the 'boat-chair-boat' type, similar to that of this compound. rsc.org These solid-state data provide an essential benchmark for comparison with gas-phase and solution-phase studies, as well as for validating computational models.

| This compound Derivative | Crystal System | Space Group | Key Conformational Finding | Reference |

| This compound-1,6-trans-diol | Monoclinic | P2₁/c | The this compound ring adopts a boat-chair-boat (BCB) conformation. | iucr.org |

| 1,1,6,6-tetraphenyl-1,6-distannathis compound | Not specified | Not specified | Structure is of the 'boat-chair-boat' type. | rsc.org |

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is an essential technique for determining the molecular structure of molecules free from the intermolecular forces present in condensed phases. wikipedia.org For a flexible molecule like this compound, GED provides information about the average molecular structure at the temperature of the experiment.

Studies combining gas-phase electron diffraction with molecular mechanics calculations have been performed to elucidate the structure of this compound. nih.govacs.org These investigations have confirmed that the boat-chair-boat (BCB) conformation is the predominant conformer in the gas phase at the experimental temperature. nih.govcore.ac.uk The experimental diffraction data is compared against theoretical scattering patterns calculated for different possible conformations. The excellent agreement for the BCB conformer supports its status as the ground-state structure. These studies provide key geometrical parameters, such as bond lengths and angles, for the gas-phase molecule. capes.gov.br

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org While this compound itself is achiral, VCD can be a powerful tool for conformational analysis when combined with computational chemistry. worldscientific.com

Even for an achiral molecule like this compound, which exists as a mixture of rapidly interconverting chiral conformers (e.g., the BCB conformer is chiral), VCD can be applied. The individual conformers are chiral, but in solution, they exist as a racemic mixture, resulting in no net VCD signal. However, theoretical calculations of the VCD spectra for the distinct, individual conformers of this compound have been performed. worldscientific.comcore.ac.uk By simulating the VCD spectra for the most stable conformers, such as the BCB and TBCC forms, researchers can predict the chiroptical properties these structures would have if they could be isolated. These simulated spectra, along with simulated IR spectra, show good agreement with experimental data and provide important features for the conformational analysis of this compound. worldscientific.com This approach is particularly valuable for studying chiral derivatives of this compound, where VCD can be used to determine the absolute configuration and dominant solution-phase conformations. wikipedia.orgnih.gov

Rotational Spectroscopy (Microwave Spectroscopy) for Intrinsic Gas-Phase Conformations

Rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about molecular geometry and structure for molecules that possess a permanent dipole moment. acs.org

For the parent hydrocarbon, this compound, which is non-polar, rotational spectroscopy is not a directly applicable technique for its conformational study. However, the method is exceptionally powerful for determining the specific gas-phase conformations of polar derivatives of this compound or related cyclic ketones like cyclododecanone. acs.orgmdpi.com In such cases, each distinct conformer with a dipole moment has a unique rotational spectrum. By comparing experimentally measured rotational constants with those predicted from quantum chemical calculations, different conformers can be unambiguously identified and their relative abundances in the gas phase can be determined. acs.orgresearchgate.net This technique offers a clear view of the intrinsic conformational preferences of molecules, free from any solvent or crystal packing effects. acs.org

Computational Approaches in this compound Conformational Analysis

Computational chemistry has become an indispensable partner to experimental methods in the study of this compound's complex conformational landscape. Theoretical models allow for the exploration of the potential energy surface, the identification of stable conformers and transition states, and the prediction of spectroscopic properties that can be compared with experimental results. worldscientific.com

Molecular Mechanics (MM) Force Field Calculations

Molecular mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It relies on parameterized force fields (like MM2, MM3) that define the energy of a molecule as a function of its geometry, including bond lengths, bond angles, and torsional angles. nih.gov

MM force field calculations have been extensively applied to the conformational analysis of this compound. worldscientific.comacs.org These calculations were instrumental in the initial theoretical explorations of the ten-membered ring. The primary success of this approach has been the consistent prediction that the boat-chair-boat (BCB) conformation is the most stable isomer of this compound, a finding that aligns perfectly with experimental data from X-ray crystallography, NMR, and gas-phase electron diffraction. worldscientific.comnih.gov

Molecular mechanics can be used to calculate the relative steric energies of various possible conformations, providing a quantitative ranking of their stability. nih.gov In a test calculation, the automated conformational analysis program CAMDAS, which is based on molecular dynamics, was able to identify most of the known conformers of this compound. nih.gov

| Conformer | Predicted Stability (Molecular Mechanics) | Key Feature |

| Boat-Chair-Boat (BCB) | Most stable conformer worldscientific.com | Lowest calculated steric energy |

| Twist-Boat-Chair-Chair (TBCC) | Low-energy conformer worldscientific.com | Slightly higher in energy than BCB |

| Twist-Boat-Chair (TBC) | Low-energy conformer worldscientific.com | Part of the conformational mixture |

| Twist-Chair-Chair-Chair (TCCC) | Low-energy conformer worldscientific.com | Part of the conformational mixture |

High-Level Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio, Coupled Cluster)

The conformational complexity of this compound necessitates the use of sophisticated computational methods to accurately describe the subtle energy differences between its various stable and transition-state structures. High-level quantum chemical methods, such as Density Functional Theory (DFT), ab initio (including Møller-Plesset perturbation theory), and Coupled Cluster (CC) theory, provide the necessary accuracy for a reliable conformational analysis. wikipedia.orgmpg.dewikipedia.org These methods go beyond simpler molecular mechanics by explicitly treating the electronic structure of the molecule, allowing for a more fundamental and precise calculation of molecular energies and properties. uni-heidelberg.dececam.org

DFT methods, particularly those incorporating dispersion corrections, have proven effective for medium-sized rings like this compound. nih.gov Ab initio methods, such as second-order Møller-Plesset perturbation theory (MP2), and higher-order methods like MP4, account for electron correlation, which is crucial for accurately determining the relative energies of conformers. nih.govucsb.edu For benchmark accuracy, Coupled Cluster methods, especially CCSD(T) which includes single, double, and a non-iterative treatment of triple excitations, are often considered the "gold standard" in quantum chemistry for systems of this size where feasible. ucsb.eduaps.org

Evaluation of Electronic and Zero-Point Energies for Conformers

A comprehensive study of the this compound potential energy surface has identified numerous low-energy conformers. worldscientific.com The most stable conformer is consistently predicted to be the boat-chair-boat (BCB) form, a finding that aligns with experimental observations at low temperatures. worldscientific.comresearchgate.net Other significant conformers that exist in equilibrium include the twist-boat-chair (TBC), twist-boat-chair-chair (TBCC), and twist-chair-chair-chair (TCCC). worldscientific.com

High-level quantum chemical calculations are essential for quantifying the relative stabilities of these conformers. The total electronic energy (E_elec) is calculated first, followed by the computation of vibrational frequencies. These frequencies are used to determine the zero-point vibrational energy (ZPVE), a quantum mechanical effect present even at 0 K. uni-muenchen.de The sum of these two terms provides the zero-point corrected total energy (E₀), which is crucial for comparing the relative stabilities of different conformers at absolute zero. Further calculations involving thermal corrections to the internal energy and entropy are required to predict the Gibbs free energy and, consequently, the population of each conformer at a given temperature. mdpi.com

Theoretical investigations have been performed using methods like MP4(SDTQ) and CCSD(T) to establish the relative energies of the primary this compound conformers. worldscientific.com These calculations confirm the BCB as the global minimum and provide energy rankings for other low-energy structures.

| Conformer | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Boat-Chair-Boat (BCB) | C₂ₕ | 0.00 |

| Twist-Boat-Chair (TBC) | C₂ | ~2.20 |

| Twist-Boat-Chair-Chair (TBCC) | C₂ | ~2.80 |

| Twist-Chair-Chair-Chair (TCCC) | C₁ | ~3.10 |

Gaussian-Type Orbital (GIAO) Method for ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular conformation. The prediction of NMR chemical shifts using quantum chemical methods provides a critical link between theoretical structures and experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

For a molecule as flexible as this compound, with multiple conformers present in solution, the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov Therefore, accurate prediction involves first calculating the ¹³C NMR chemical shifts for each significant low-energy conformer using the GIAO method, typically at a DFT level of theory. researchgate.netresearchgate.net These individual spectra are then averaged based on the calculated Gibbs free energies and corresponding populations of the conformers. rsc.org

Simulated ¹³C NMR spectra for this compound show good agreement with experimental data, which helps to validate the computed conformational ensemble. worldscientific.com For instance, the BCB conformer has three distinct carbon environments, while other less symmetric conformers have more. iupac.org Comparing the calculated, population-weighted chemical shifts with the experimental spectrum allows for the assignment of signals and confirms the relative populations of conformers like BCB and TBCC in solution. researchgate.netnih.gov

| Carbon Atom Type | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 / C6 (Type I) | 27.5 | 27.1 |

| C2 / C5 / C7 / C10 (Type II) | 25.1 | 24.8 |

| C3 / C4 / C8 / C9 (Type III) | 22.0 | 21.7 |

Note: The experimental values are from low-temperature NMR studies. researchgate.net Calculated values are representative of GIAO-DFT computations and are Boltzmann-averaged over the conformational ensemble, though dominated by the BCB conformer. worldscientific.comnih.gov Carbon atom numbering corresponds to the three distinct positions in the BCB structure. iupac.org

Molecular Dynamics Simulations of Conformational Landscapes

While high-level quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape. mpg.de MD simulations model the atomic motions of a molecule over time by integrating Newton's equations of motion, providing insights into the time-dependent behavior and conformational flexibility. mdpi.com

For this compound, MD simulations can be used to explore the vast conformational space and map the free energy landscape. biorxiv.orgbioexcel.eu By simulating the system at a specific temperature, one can observe spontaneous transitions between different conformers, such as the interconversion of various BCB, TBC, and TBCC forms. researchgate.net These simulations reveal the pathways of conformational change and can be used to calculate the free energy barriers between states, which complements the potential energy barriers obtained from static quantum chemical calculations. libretexts.org

The simulations can track key geometrical parameters, such as dihedral angles and interatomic distances, to identify the different conformations sampled over time. Analysis of the simulation trajectory allows for the determination of conformer populations in different environments (e.g., gas phase or in a specific solvent), providing a more complete understanding of the dynamic equilibrium that characterizes flexible molecules like this compound. rsc.orgresearchgate.net

Mapping the Torsion Potential Energy Surface of this compound

The potential energy surface (PES) of this compound is a complex, multidimensional surface defined by the molecule's internal coordinates. A crucial way to visualize and understand this surface is by creating a lower-dimensional map based on key torsional (dihedral) angles. qcware.comresearchgate.net Mapping the torsion potential energy surface involves systematically rotating one or more of the C-C-C-C dihedral angles and performing a constrained geometry optimization at each step to calculate the potential energy. uni-muenchen.de

This process, often called a "torsion scan" or "coordinate driving," reveals the energetic profile along a specific conformational interconversion pathway. qcware.comresearchgate.net The resulting energy profile shows the locations of energy minima, which correspond to stable or metastable conformers, and energy maxima, which represent the transition states for interconversion. uni-muenchen.de

For this compound, the torsion potential energy surface has been extensively examined using both molecular mechanics and quantum chemical methods. worldscientific.comresearchgate.net These studies have mapped the intricate network of low-energy conformers and the pathways that connect them. The most stable BCB conformation is characterized by specific torsion angles, with eight being approximately synclinal (around 60°) and two being anticlinal (around 150°). iupac.org Deviations from these ideal angles lead to an increase in energy, defining the walls of the potential energy well in which the BCB conformer resides. By mapping the PES, researchers can understand the energetic cost of deforming the ring and identify the lowest-energy paths for moving from one conformer to another. nih.govresearchgate.net

Synthetic Strategies and Mechanistic Investigations of Cyclodecane Chemistry

Advanced Methodologies for the Construction of the Cyclodecane Ring

The synthesis of the this compound framework has been approached through various strategies, ranging from classical coupling reactions to modern organometallic catalysis. These methods aim to overcome the inherent difficulties associated with forming medium-sized rings.

Reductive cyclization represents a foundational strategy for the formation of cyclic alkanes. The Wurtz reaction, a coupling reaction where alkyl halides react with sodium metal, can be adapted for intramolecular applications to form rings. wikipedia.org In this approach, a linear alkane chain with two terminal halide atoms, such as 1,10-dihalodecane, is treated with a reducing agent like sodium. The reaction proceeds through the formation of an organometallic intermediate, which then undergoes nucleophilic attack to displace the second halide, closing the ring. krayonnz.com

The general equation for this intramolecular coupling is: X-(CH₂)₁₀-X + 2 Na → (CH₂)₁₀ + 2 NaX

While effective for certain ring sizes, particularly small three-membered rings, the yields for medium-sized rings like this compound can be variable due to competing intermolecular polymerization. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents like tetrahydrofuran (B95107) (THF) or dioxane. wikipedia.org Despite its limitations, the intramolecular Wurtz reaction remains a classic example of reductive coupling for cycloalkane synthesis. krayonnz.com

Modern synthetic chemistry increasingly relies on organometallic catalysis to achieve high selectivity and efficiency. scielo.br These catalytic processes involve a central transition metal that coordinates with the organic substrate, lowering the activation energy for the desired transformation. tdx.cat For the synthesis of cyclic compounds, organometallic catalysts can facilitate intramolecular C-C bond formation with remarkable control.

Catalytic cycles typically involve the formation of an organometallic intermediate through the coordination or addition of a substrate to the metal center. scielo.br Various earth-abundant metals, including iron and cobalt, are being explored for such transformations to promote sustainability. unl.ptyale.edu A relevant strategy is nickel-catalyzed intramolecular reductive coupling, which has been successfully used to construct complex cyclic systems. rsc.org These methods offer a powerful alternative to classical stoichiometric reactions, often proceeding under milder conditions with greater functional group tolerance. tdx.cat The development of bespoke catalysts, where the ligand environment around the metal is finely tuned, allows for the optimization of reactivity and selectivity toward the formation of specific ring sizes like this compound. tdx.cat

On an industrial scale, the synthesis of large-ring cycloalkanes often begins with the oligomerization of smaller, readily available building blocks. A prominent example is the catalytic trimerization of butadiene to produce 1,5,9-cyclododecatriene (B1592173), a key precursor to cyclododecane (B45066). wikipedia.org This process is a type of cyclotrimerization, where three monomer units combine to form a cyclic product. wikipedia.org

The reaction is typically catalyzed by titanium-based systems in the presence of an organoaluminum co-catalyst. google.com The process is carried out in nonpolar hydrocarbon solvents such as hexane, toluene, or even cyclododecane itself. google.com The resulting 1,5,9-cyclododecatriene can then be hydrogenated to yield cyclododecane. This trimerization pathway is highly efficient for producing the C12 ring structure, which serves as a vital intermediate for various chemicals, including polymers like Nylon 12. wikipedia.org

Organometallic Catalysis in this compound Synthesis

Reaction Pathways and Mechanisms Involving this compound

The reactivity of this compound is characteristic of unstrained alkanes, with C-H bond activation being a primary pathway for functionalization. Radical-mediated reactions are particularly significant for understanding its transformations, for instance, in atmospheric chemistry.

Radical reactions provide a powerful means to functionalize the otherwise inert C-H bonds of cycloalkanes. nih.gov These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. nih.gov

The reaction of this compound with the hydroxyl radical (•OH) is a key process in atmospheric chemistry and serves as a model for alkane oxidation. acs.orgfigshare.com The transformation is initiated by the abstraction of a hydrogen atom from the this compound ring by an •OH radical, forming a cyclodecyl radical and a water molecule.

(CH₂)₁₀ + •OH → •(CH₂)₉CH + H₂O

Recent studies using smog chambers have investigated the subsequent chemistry of the cyclodecyl radical under different atmospheric conditions. acs.orgfigshare.com In the presence of oxygen, the cyclodecyl radical rapidly forms a cyclodecylperoxy radical (RO₂•). The fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx).

Under low NOx conditions : The RO₂• radical primarily reacts with the hydroperoxyl radical (HO₂•), leading to the formation of low-volatility hydroperoxides. figshare.com

Under high NOx conditions : The RO₂• radical reacts with nitric oxide (NO) to form an alkoxy radical (RO•). This alkoxy radical can undergo further reactions. Interestingly, this compound was found to produce more secondary organic aerosol (SOA) under higher NOx conditions, potentially due to the formation of low-volatility acetals or dimers. acs.orgfigshare.com

Unlike smaller cyclic alkanes, the this compound ring shows little fragmentation upon oxidation initiated by hydroxyl radicals. acs.org The primary products are functionalized C10 species, highlighting the stability of the ten-membered ring throughout these radical-mediated transformations.

| Experimental Condition | Dominant Reaction Pathway | Key Observation | Reference |

|---|---|---|---|

| Lower NOx Regime | RO₂• + HO₂• | Favors production of low volatility hydroperoxides. | figshare.com |

| Higher NOx Regime | RO₂• + NO | Leads to enhanced formation of secondary organic aerosol (SOA), possibly due to acetal (B89532) or dimer formation. | acs.orgfigshare.com |

| General Observation | Alkoxy Radical Formation | First-generation fragmentation of the this compound ring is minimal (<1%). | acs.org |

Radical-Mediated Reactions of this compound and its Derivatives

Isomerization Processes of Cycloalkoxy Radicals

The study of cycloalkoxy radicals is crucial for understanding the atmospheric oxidation of cycloalkanes. In the case of this compound, its reaction with hydroxyl (OH) radicals in the presence of nitric oxide (NO) provides a clear example of cycloalkoxy radical isomerization. The initial reaction involves the abstraction of a hydrogen atom from the this compound ring by an OH radical, forming a cyclodecyl radical. This radical rapidly reacts with molecular oxygen to yield a cyclodecyl peroxy radical (RO₂•), which in turn reacts with NO to form a cyclodecyloxy radical (RO•).

This cyclodecyloxy radical can undergo several reaction pathways, including unimolecular isomerization. Research has shown that for C7 to C10 cycloalkoxy radicals, isomerization is a significant pathway. acs.orgnih.gov For the cyclodecyloxy radical, this involves an intramolecular hydrogen shift, typically via a six-membered transition state, to form a hydroxycyclodecyl radical. Subsequent reactions lead to the formation of cyclic hydroxyketones. nih.govacs.org The formation of these hydroxyketones, with an estimated molar yield of 15%, serves as direct evidence for the occurrence of cycloalkoxy radical isomerization in the gas phase. nih.govacs.org This process competes with other reactions, such as the formation of cyclodecanone (B73913), which occurs with a molar yield of approximately 4.9%. nih.govacs.org

The rate constant for the initial reaction of OH radicals with this compound has been measured and provides insight into its atmospheric reactivity.

| Cycloalkane | Rate Constant (k x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Cycloheptane | 11.0 ± 0.4 |

| Cyclooctane | 13.5 ± 0.4 |

| This compound | 15.9 ± 0.5 |

Intramolecular Carbonyl Reactions in this compound Derivatives (e.g., Aldol (B89426) Cyclization)

The flexible ten-membered ring of this compound can accommodate reactive functional groups, facilitating intramolecular reactions. A prominent example is the base-catalyzed intramolecular aldol cyclization of this compound-1,6-dione. pearson.com In this reaction, a mild base, such as sodium carbonate, is used to deprotonate an α-carbon, generating an enolate. pearson.com This nucleophilic enolate then attacks the second carbonyl group within the same molecule. vanderbilt.eduoregonstate.edu

This transannular cyclization is favorable and leads to the formation of a bicyclic product. The reaction of this compound-1,6-dione specifically yields a product whose UV spectrum is similar to that of 1-acetyl-2-methylcyclopentene, suggesting the formation of a conjugated system as a result of the aldol addition followed by dehydration. pearson.com Such intramolecular reactions are powerful tools in organic synthesis for constructing complex, fused-ring systems from simpler macrocyclic precursors. vanderbilt.edupearson.com The ability of dicarbonyl compounds to undergo self-condensation through cyclization is a fundamental process in forming five- and six-membered rings. oregonstate.edupearson.com

Nucleophilic and Electrophilic Reactivity Profiles of the this compound Scaffold

The reactivity of the this compound scaffold is largely dictated by its nature as a saturated cycloalkane. The C-H bonds are the primary sites for reaction, typically through free-radical pathways.

Electrophilic Reactivity: The this compound ring itself is not electron-rich and thus generally unreactive toward electrophiles. However, functionalization can be achieved through reactions that activate the C-H bonds. For instance, the direct fluorination of this compound can be accomplished using powerful electrophilic fluorinating agents. nih.govrsc.org Vanadium-catalyzed C-H fluorination using Selectfluor is a notable example, where the reaction proceeds to give fluorothis compound in good yield. nih.govrsc.org This type of reaction highlights a method to introduce functionality via an electrophilic species by targeting the C-H bond, likely through a radical or highly polarized intermediate.

Nucleophilic Reactivity: As a saturated hydrocarbon, the this compound scaffold is not susceptible to direct nucleophilic attack. pressbooks.pub Nucleophilic reactivity is almost exclusively observed in this compound derivatives that possess an electrophilic center. nih.gov For example, in the intramolecular aldol reaction of this compound-1,6-dione, the carbonyl carbons act as electrophiles. pearson.com The nucleophile is the enolate formed at the α-carbon, which is part of the this compound ring but its nucleophilicity is a consequence of the attached carbonyl group. oregonstate.edu Therefore, the "nucleophilic profile" of this compound is more accurately described as the reactivity of nucleophiles generated on the ring skeleton (e.g., enolates) or the reaction of external nucleophiles with electrophilic functional groups attached to the ring. rsc.org

Synthesis and Functionalization of this compound Derivatives

Stereoselective and Regioselective Synthesis of Substituted Cyclodecanes

Controlling the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the flexible this compound ring is a significant synthetic challenge. The inherent conformational complexity of the ten-membered ring influences reaction outcomes.

One approach to achieving selectivity is through catalyst-directed C-H functionalization. For example, vanadium-catalyzed C-H fluorination demonstrates regioselectivity, preferentially functionalizing certain C-H bonds over others, although in a simple alkane like this compound, the positions are largely equivalent. nih.govrsc.org In more complex, substituted cyclodecanes, such catalyst systems can offer higher selectivity.

Intramolecular reactions, such as the aldol cyclization of this compound-1,6-dione, are inherently regioselective, as the reaction is constrained to occur between the two existing carbonyl groups. pearson.com The stereochemical outcome of such cyclizations is governed by the transition state energies, often leading to a specific diastereomer of the bicyclic product.

Introduction of Fluorine Atoms and Other Heteroatomic Moieties

The incorporation of fluorine and other heteroatoms can significantly alter the properties of the this compound ring.

Fluorination: Direct C(sp³)–H fluorination has emerged as a powerful method for synthesizing fluorinated alkanes. A notable method involves the use of a vanadium(III) oxide catalyst with Selectfluor as the fluorine source in acetonitrile. This system has been shown to effectively fluorinate this compound, producing fluorothis compound in good yield (78% based on NMR analysis). nih.govrsc.org This reaction is operationally simple and demonstrates the feasibility of late-stage fluorination on the saturated scaffold. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclohexane (B81311) | Fluorocyclohexane | 85 |

| This compound | Fluorothis compound | 78 |

| 1-Adamantanol | Fluorinated Adamantanol | 74 |

Data sourced from reference rsc.org. Yields are based on crude ¹⁹F NMR spectra.

Introduction of Other Heteroatoms: The synthesis of this compound derivatives containing other heteroatoms, such as nitrogen, has also been explored. For example, macrocyclic polyamines like 1,4,6,9-tetraazathis compound have been synthesized, demonstrating methods to incorporate nitrogen atoms into the ten-membered ring structure. researchgate.net These syntheses often involve multi-step sequences, building the ring from acyclic precursors containing the desired heteroatoms.

Spectroscopic Characterization of Novel this compound Derivatives

A combination of spectroscopic techniques is essential for the structural elucidation and conformational analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing this compound derivatives.

¹H and ¹³C NMR: These techniques are fundamental for confirming the carbon skeleton and the position of substituents. Due to the conformational flexibility of the ten-membered ring, NMR spectra are often temperature-dependent. Low-temperature NMR studies have been critical in "freezing out" individual conformers. For this compound itself, low-temperature ¹³C NMR revealed the presence of the major boat-chair-boat (BCB) conformation and a minor twist-boat-chair-chair (TBCC) conformation. acs.orgacs.orgworldscientific.com

¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is indispensable. It provides distinct signals for each unique fluorine environment, confirming the success of fluorination and sometimes providing insight into the conformation. acs.org For instance, the low-temperature ¹⁹F NMR of 1,1-difluorothis compound showed a single AB quartet, consistent with a BCB conformation. acs.org

| Assigned Conformation | Chemical Shift (δ, ppm) | Population (%) |

|---|---|---|

| BCB IIIe | 61.63 | 53.9 |

| BCB IIa | 66.14 | 14.9 |

| BCB IIe | 67.67 | 31.2 |

Data sourced from reference sikhcom.net.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of novel derivatives and to aid in their structural identification. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze reaction products, such as the cyclic hydroxyketones and cyclodecanone formed from radical isomerization. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable for analyzing more complex or sensitive derivatives. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyl (C=O) or hydroxyl (O-H) groups, in this compound derivatives. This is particularly useful for confirming the products of oxidation or aldol reactions.

Theoretical and Computational Chemistry Applied to Cyclodecane Systems

Electronic Structure and Bonding Characteristics

The electronic structure and bonding in cyclodecane are primarily characterized by sp³ hybridized carbon atoms forming single covalent bonds with each other and with hydrogen atoms. Computational chemistry provides a deeper understanding of the nuanced electronic distributions and interactions within its various conformations.

Theoretical investigations, employing methods such as molecular mechanics and quantum chemistry, have been crucial in elucidating the conformational landscape of this compound. worldscientific.com The boat-chair-boat (BCB) conformation is consistently predicted to be the most stable structure across different levels of theory, a finding that aligns with experimental data obtained at low temperatures. worldscientific.com Beyond the global minimum BCB form, at least 13 other low-energy conformers have been identified within a 10 kcal/mol range. worldscientific.com These include the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC) conformations. worldscientific.comacs.org

The bonding in this compound is governed by the principles of molecular orbital theory. mdpi.com The valence electrons occupy molecular orbitals that extend over the entire molecule, and the specific geometry of each conformer influences the energies and shapes of these orbitals. mdpi.comlibretexts.org The electronic interactions between non-bonding electrons also play a significant role in determining the geometrical arrangements of the atoms. libretexts.org

Advanced Calculations of Thermodynamic Properties and Enthalpies of Formation

Computational methods are powerful tools for accurately calculating the thermodynamic properties of this compound and its conformers. These calculations provide valuable data that can be difficult to obtain experimentally.

High-level correlated energy calculations, such as MP4(SDTQ) and CCSD(T), have been performed on the major conformations of this compound to determine their relative energies with high accuracy. worldscientific.com These calculations are essential for understanding the conformational population at different temperatures. worldscientific.com The standard enthalpy of formation (ΔfH°gas) for this compound has been a subject of both experimental and computational studies. chemeo.com

Thermodynamic properties such as ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH°) can be calculated using computational programs that leverage fundamental chemical structure theory. chemeo.comepa.gov These programs can predict a wide array of physical and chemical properties from the molecular structure. epa.gov

Below is a table showcasing some of the key thermodynamic properties of this compound.

| Property | Symbol | Value | Units |

| Molecular Weight | 140.27 | g/mol | |

| Enthalpy of formation at standard conditions | ΔfH°gas | -235.1 ± 1.7 | kJ/mol |

| Standard liquid enthalpy of combustion | ΔcH°liquid | -6286.5 | kJ/mol |

| Enthalpy of vaporization at standard conditions | ΔvapH° | 50.8 ± 0.4 | kJ/mol |

| Enthalpy of fusion at standard conditions | ΔfusH° | 12.1 | kJ/mol |

This table contains data sourced from Cheméo (2023). chemeo.com

Chemical Graph Theory and Topological Indices for this compound Chains

Chemical graph theory is a branch of mathematical chemistry that represents molecules as graphs, where atoms are vertices and bonds are edges. biointerfaceresearch.com This approach has been instrumental in understanding the properties of chemical compounds, including this compound. nih.gov

Topological indices are numerical descriptors derived from the molecular graph that characterize the topology of the molecule. biointerfaceresearch.com These indices are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the structure of a molecule with its biological activity or physical properties. researchgate.net

For this compound and its derivatives, various connectivity-based topological indices have been developed and applied. nih.gov These descriptors capture information about the branching and connectivity of the molecule, which are crucial for understanding its properties. researchgate.net

Recent research has focused on determining the expected values of certain connectivity-based topological indices for random this compound chains. nih.gov These chains consist of multiple this compound rings linked together and can be part of larger molecules or polymers. researchgate.net This probabilistic analysis provides insights into the properties of these complex systems and has applications in materials science and pharmaceuticals. nih.govresearchgate.net

Development and Application of Connectivity-Based Topological Descriptors

In Silico Prediction of Spectroscopic Signatures (e.g., IR, VCD, NMR)

Computational methods have become indispensable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These in silico predictions strongly complement experimental results and aid in structural elucidation. jstar-research.com

Simulated infrared (IR), vibrational circular dichroism (VCD), and ¹³C nuclear magnetic resonance (NMR) spectra have been generated for this compound. worldscientific.com These simulated spectra show good agreement with experimental data and provide important features for the conformational analysis of this compound. worldscientific.com For instance, low-temperature ¹³C NMR spectra of this compound have confirmed the presence of the minor TBCC conformation alongside the major BCB conformation. acs.org

To assist in the assignment of conformations, the ¹³C chemical shifts for various conformers of substituted cyclodecanes, such as chlorothis compound (B12895266), have been calculated using the Gauge-Including Atomic Orbital (GIAO) method at the Hartree-Fock (HF) level of theory. acs.org

Computational Modeling for Reactivity Prediction and Control

Computational modeling plays a crucial role in predicting the chemical reactivity of organic compounds. epa.gov By understanding the electronic structure and energetic landscape of a molecule, it is possible to forecast its behavior in chemical reactions. jstar-research.com

For this compound, computational models can be used to predict reactivity parameters and identify potential reaction pathways. epa.gov The development of advanced computational methods, including both physics-based approaches and machine learning strategies, has significantly enhanced the ability to predict reaction outcomes. cecam.org These methods can be used to explore ground and excited-state reaction surfaces, leading to the discovery of new reaction mechanisms. cecam.org While specific computational studies on the reactivity of this compound are part of the broader field of cycloalkane chemistry, the general principles of computational reaction prediction are applicable. epa.govcecam.org

Emerging Research Directions and Academic Applications of Cyclodecane Studies

Cyclodecane as a Foundational Model for Understanding Macrocyclic Ring Behavior

This compound serves as a crucial model for understanding the conformational complexities of macrocyclic rings. Unlike smaller, more rigid cycloalkanes, the ten-membered ring of this compound possesses significant conformational flexibility, allowing it to adopt several conformations. The most stable of these is the boat-chair-boat (BCB) conformation, which minimizes energetic strain. wikipedia.orgacs.org This foundational understanding of this compound's conformational preferences is instrumental in predicting the structures of more complex macrocycles. wikipedia.org

Experimental and computational studies have been pivotal in elucidating the conformational landscape of this compound. Techniques such as dynamic NMR spectroscopy and computational methods have been employed to study both this compound and its substituted derivatives. researchgate.netnih.govresearchgate.net These investigations have revealed the presence of minor conformations in addition to the predominant BCB form. researchgate.netnih.gov For instance, low-temperature 13C NMR spectra have shown evidence of a twist conformation as a minor component. researchgate.net The study of this compound and its derivatives, such as cyclodecanone (B73913), has provided detailed insights into the non-covalent interactions, like transannular H∙∙∙H interactions, that govern conformational stability. nih.govresearchgate.net

The principles derived from studying this compound's conformations are transferable to larger and more functionalized macrocyclic systems. Even in large and flexible rings, local conformational preferences can often be approximated by the energy-minimized conformations observed in simpler models like this compound. wikipedia.org This makes this compound an invaluable tool for chemists seeking to understand and predict the three-dimensional structures of complex natural products and synthetic macrocycles.

Contributions to Fundamental Principles of Organic Stereochemistry and Reaction Dynamics

The study of this compound has made significant contributions to the fundamental principles of organic stereochemistry and reaction dynamics. Stereochemistry is the study of the spatial arrangement of atoms in molecules, while reaction dynamics focuses on the detailed molecular-level behavior during chemical reactions. careerendeavour.comlammpstube.com The flexible nature of the this compound ring provides a unique platform to investigate how conformation influences reactivity.

Macrocyclic stereocontrol, a concept well-established for cyclohexane (B81311) rings, is more complex in medium-sized rings like this compound due to the increased number of low-energy conformations. wikipedia.org The stereochemical outcome of reactions involving macrocycles can often be understood through the Curtin-Hammett principle, which relates product distribution to the relative energies of the transition states leading to them. wikipedia.org

Recent research has explored the regio- and stereochemical behavior of this compound derivatives containing fluorine atoms. researchgate.net The introduction of a difluoromethylene (CF2) group can subtly alter the ring's conformation by expanding the internal C-CF2-C bond angle compared to a C-CH2-C angle. researchgate.net This modification provides a means to modulate the molecule's physicochemical properties and reactivity. researchgate.net These studies highlight how the conformational preferences of the this compound scaffold, influenced by substituent effects, can direct the outcome of chemical reactions. wikipedia.org

Academic Investigations into Biologically Oriented this compound Derivatives

The this compound scaffold has been a subject of interest in medicinal chemistry for the development of new therapeutic agents. nih.gov Its unique three-dimensional structure allows for the creation of diverse molecular shapes that can interact with biological targets.

Rational Design and Synthesis of Potentially Bioactive this compound Scaffolds

The rational design and synthesis of this compound derivatives are an active area of research. nih.gov Chemists utilize the this compound framework to create novel molecules with potential biological activity. For example, the synthesis of fluorinated this compound derivatives is being explored to create new building blocks for drug discovery. researchgate.netdntb.gov.ua The introduction of fluorine can alter key properties such as lipophilicity and metabolic stability, which are crucial for a drug's efficacy. researchgate.net

The synthesis of these complex molecules often involves multi-step processes. For instance, this compound itself can be synthesized through the hydrogenation of cyclodecene (B14012633) or the cyclization of decane (B31447) derivatives. ontosight.ai The development of efficient synthetic routes to functionalized cyclodecanes is essential for exploring their potential as bioactive compounds. nih.gov

Molecular Docking Studies and In Silico Exploration of Biological Target Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. researcher.lifemdpi.comnih.govpcbiochemres.comrsc.org This in silico approach is valuable for screening libraries of compounds and prioritizing them for further experimental testing. pcbiochemres.com

In the context of this compound derivatives, molecular docking studies can help to understand how these molecules might interact with specific biological targets. researcher.life By predicting the binding mode and affinity, researchers can gain insights into the potential mechanism of action and guide the design of more potent and selective inhibitors. rsc.org For example, docking studies have been used to investigate the binding of various heterocyclic derivatives to enzymes like cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. mdpi.comnih.gov While specific docking studies on this compound derivatives are part of ongoing research, the principles and methods are directly applicable. researcher.life

Role of this compound in Advanced Materials Science Research

This compound and its derivatives are finding applications in the field of advanced materials science. nih.govresearchgate.net The incorporation of this compound units into polymers can impart unique properties to the resulting materials. researchgate.net These this compound-containing polymers may have distinct characteristics compared to traditional polymers, opening up possibilities for new applications. researchgate.net

Recent research has demonstrated the use of this compound in the creation of novel water-soluble, polycavity materials. isct.ac.jp In this work, insoluble porous aromatic polymers were encapsulated in micelles, allowing them to be dissolved in water. The addition of this compound to these systems led to the formation of a three-component material where this compound molecules were incorporated into the polycavities. isct.ac.jp This incorporation resulted in a significant enhancement of the material's fluorescence, suggesting potential applications in sensing and storage. isct.ac.jp The development of such intelligent and functional polymers represents a significant trend in material engineering. lidsen.com

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.orgresearchgate.net Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within a larger "host" molecule. rsc.orgrsc.orgnih.gov Macrocyclic compounds like cyclodextrins are well-known hosts, but other macrocycles, including those based on this compound, also exhibit host-guest properties. nih.govnih.gov

This compound has been shown to form 1:1 complexes with certain cavitand hosts. openarchives.gr The ability of this compound to be encapsulated within host molecules is being explored in the context of creating complex supramolecular assemblies. rsc.org These assemblies can have a variety of applications, from drug delivery to the development of new materials. rsc.orgnih.gov For instance, the formation of host-guest complexes can be used to control the release of a guest molecule in response to external stimuli. nih.gov The dynamic and tunable nature of these non-covalent interactions makes them highly attractive for creating advanced functional materials. rsc.org

Q & A

Basic: How is cyclodecane synthesized in laboratory settings, and what are the key considerations for purity assessment?

This compound is synthesized via catalytic hydrogenation of cyclodecadienes or cyclodecynes under controlled conditions. For example, hydrogenation of C₁₀H₁₆ with H₂ in acetic acid yields this compound (ΔrH° = -236.2 ± 0.96 kJ/mol) . Purity assessment requires gas chromatography (GC) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unsaturated intermediates. Ensure solvent removal via vacuum distillation and monitor by Fourier-transform infrared (FTIR) spectroscopy for residual functional groups.

Advanced: What methodologies are employed to analyze the conformational dynamics of this compound in solution?

Conformational interconversions in this compound are studied using dynamic NMR (DNMR) spectroscopy. For instance, pseudo-rotation barriers (e.g., 2.0 kcal/mol for BCB ↔ BCC conformers) are quantified through line-shape analysis of temperature-dependent NMR spectra . Computational models like Hendrickson’s strain-energy calculations and molecular dynamics simulations map low-energy pathways (e.g., TBCC ↔ BCB transitions). These methods reveal asymmetric ring-flipping mechanisms and symmetry-axis rotations .

Basic: What are the primary physicochemical properties of this compound critical for experimental design?

Key properties include:

- Molecular weight : 140.27 g/mol

- Melting point : 60.4°C (140.7°F)

- Boiling point : 247°C (476.6°F)

- Density : 0.82 g/cm³

- Thermodynamic stability : ΔrH° of -514.6 ± 0.8 kJ/mol for hydrogenation of C₁₀H₁₂ .

These parameters dictate solvent selection (e.g., non-polar media for solubility) and reaction conditions (e.g., inert atmospheres to prevent oxidation).

Advanced: How can contradictory data on this compound's reaction enthalpies be resolved through experimental replication?

Discrepancies in ΔrH° values (e.g., -236.2 kJ/mol vs. -236 kJ/mol for hydrogenation ) arise from solvent effects (acetic acid vs. other media) or calibration errors. Replicate experiments using standardized protocols:

Calibrate calorimeters with reference compounds (e.g., cyclohexane).

Control solvent purity and degas solutions to avoid side reactions.

Validate results via comparative studies (e.g., gas-phase vs. liquid-phase measurements). Statistical tools like t-tests assess data consistency across replicates .

Basic: What safety protocols are essential when handling this compound in laboratory environments?

- Ventilation : Use fume hoods to minimize inhalation exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

- Waste disposal : Collect this compound waste in sealed containers labeled for hazardous organic waste. Avoid release into aquatic systems due to potential ecotoxicity .

Advanced: What statistical approaches are recommended for interpreting this compound's role in chemical dissimilarity studies across biological samples?

Multivariate analysis, such as permutational ANOVA (PERMANOVA), quantifies this compound’s contribution to chemical profiles in biological matrices (e.g., tamarin scent glands ). Principal component analysis (PCA) reduces dimensionality, while similarity percentages (SIMPER) identify this compound as a top dissimilarity driver. Use bootstrapping to validate significance (p < 0.05) and control for confounding variables like sex or reproductive status .

Basic: What spectroscopic techniques are most effective for characterizing this compound's structure and confirming its identity?

- NMR : ¹H and ¹³C NMR confirm ring structure via characteristic δ 1.2–1.8 ppm (methylene protons) and δ 22–28 ppm (quaternary carbons).

- Mass spectrometry (MS) : Molecular ion peak at m/z 140.27 (C₁₀H₂₀⁺) with fragmentation patterns indicating cyclic alkane .

- FTIR : Absence of peaks >3000 cm⁻¹ confirms saturation .

Advanced: How do computational models contribute to understanding this compound's strain energy and conformational equilibria?

Density functional theory (DFT) calculates strain energies (e.g., BCB conformation: 16.8 kcal/mol) and transition-state barriers for pseudo-rotation. Molecular mechanics (MM3) simulations visualize chair-boat interconversions and predict Boltzmann distributions of conformers at equilibrium . Compare computational results with experimental DNMR data to refine force-field parameters.

Basic: What are the environmental considerations for disposing of this compound waste in academic research settings?

This compound waste must be treated as hazardous organic material due to its persistence in aquatic environments. Use activated carbon filtration for liquid waste and incineration for solids. Document disposal per EPA guidelines (40 CFR 261) and avoid landfill release .

Advanced: What strategies can be implemented to address inconsistencies in this compound's thermodynamic data across different experimental conditions?

Meta-analysis : Aggregate data from multiple studies (e.g., Turner et al., 1973; Sicher et al., 1966 ) to identify systematic errors.

Solvent normalization : Report ΔrH° relative to a common solvent (e.g., acetic acid) to control for polarity effects.

Collaborative validation : Use inter-laboratory comparisons with standardized reagents and protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.